molecular formula C18H16Br2N2O6 B11564885 {4-bromo-2-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid

{4-bromo-2-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid

Cat. No.: B11564885
M. Wt: 516.1 g/mol
InChI Key: GHEQJACTNGGISC-ODCIPOBUSA-N
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Description

2-{4-BROMO-2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is a complex organic compound characterized by its unique structure, which includes bromine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-BROMO-2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of phenolic compounds, followed by the introduction of methoxy groups through methylation reactions. Subsequent steps involve the formation of amide and imine linkages, leading to the final product. Reaction conditions such as temperature, pH, and the use of specific catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{4-BROMO-2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can replace the bromine atoms with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or iodine. Reaction conditions vary based on the desired outcome, with temperature, solvent choice, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-{4-BROMO-2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{4-BROMO-2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylbenzoic acid
  • 2-Bromo-4-methylbenzaldehyde
  • Ethyl 4-bromocrotonate
  • Methyl 2-bromobenzoate

Uniqueness

Compared to similar compounds, 2-{4-BROMO-2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID stands out due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C18H16Br2N2O6

Molecular Weight

516.1 g/mol

IUPAC Name

2-[4-bromo-2-[(E)-[[2-(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H16Br2N2O6/c1-26-16-7-13(20)3-5-15(16)27-9-17(23)22-21-8-11-6-12(19)2-4-14(11)28-10-18(24)25/h2-8H,9-10H2,1H3,(H,22,23)(H,24,25)/b21-8+

InChI Key

GHEQJACTNGGISC-ODCIPOBUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OCC(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OCC(=O)O

Origin of Product

United States

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